
(1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol is a chiral diol compound with significant importance in organic chemistry. This compound is characterized by its two hydroxyl groups attached to a dihydroaceanthrylene backbone, making it a valuable intermediate in various chemical reactions and synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol typically involves the reduction of the corresponding diketone or the dihydroxylation of the corresponding olefin. One common method includes the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve dihydroxylation. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale dihydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield the corresponding dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Halides, amines.
Aplicaciones Científicas De Investigación
(1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity and stability. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-1,2-Dihydroaceanthrylene-1,2-diol: The enantiomer of (1R,2R)-1,2-Dihydroaceanthrylene-1,2-diol, with similar chemical properties but different biological activities.
1,2-Dihydroaceanthrylene: The parent compound without the hydroxyl groups, used as a precursor in the synthesis of the diol.
1,2-Dihydroxyanthracene: A structurally similar compound with hydroxyl groups on an anthracene backbone.
Uniqueness
This compound is unique due to its chiral nature and the presence of two hydroxyl groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form specific interactions with biological molecules makes it valuable in medicinal chemistry and biocatalysis.
Propiedades
Número CAS |
90047-31-7 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-dihydroaceanthrylene-1,2-diol |
InChI |
InChI=1S/C16H12O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8,15-18H/t15-,16-/m1/s1 |
Clave InChI |
YIRNENCQAWZCNH-HZPDHXFCSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2[C@H]([C@@H]4O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(C4O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


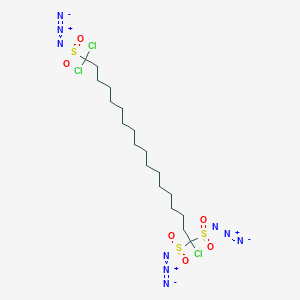
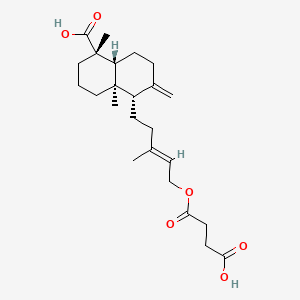
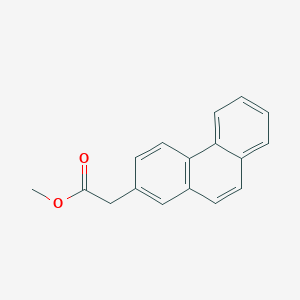
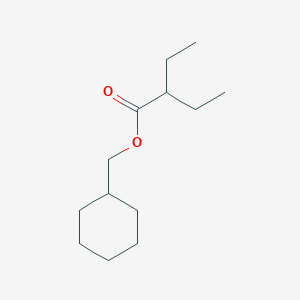
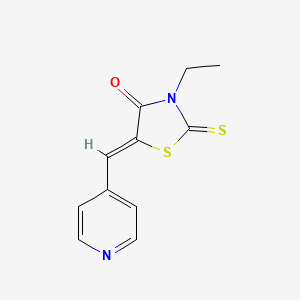
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
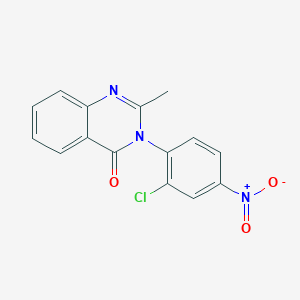
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
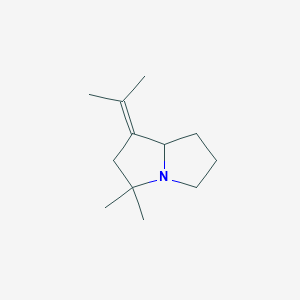
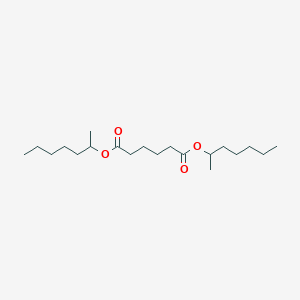

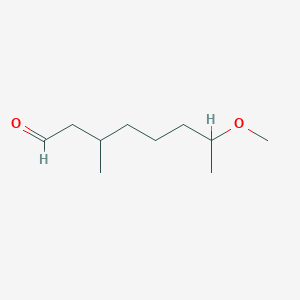
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)
